molecular formula C9H12N5NaO4 B8071457 sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate

sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate

Cat. No.: B8071457
M. Wt: 277.21 g/mol
InChI Key: AQFSWWYFLXWYSP-UHFFFAOYSA-N
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Description

Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base linked to a hydroxypropan-1-olate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate typically involves the reaction of a purine derivative with a suitable alkylating agent. One common method includes the use of 2-amino-6-oxo-purine as a starting material, which is then reacted with an alkylating agent such as 3-chloro-1,2-propanediol under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while nucleophilic substitution can produce a wide range of substituted purine compounds .

Scientific Research Applications

Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research explores its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral agent with a similar purine base structure.

    Ganciclovir: Another antiviral compound used in the treatment of cytomegalovirus infections.

    Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Uniqueness

Sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

sodium;2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15H,1-2,4H2,(H3,10,12,13,17);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSWWYFLXWYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)C[O-])NC(=NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1COC(CO)C[O-])NC(=NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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